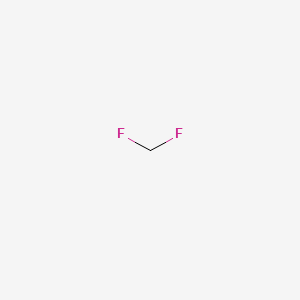

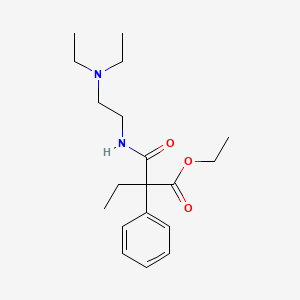

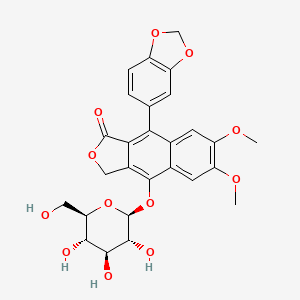

![molecular formula C16H14O4 B1196996 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 2941-79-9](/img/structure/B1196996.png)

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid

Übersicht

Beschreibung

“4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid” is a chemical compound with the formula C14H14 . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .

Synthesis Analysis

The compound is used in the preparation of biphenyl-4,4’-dicarboxylic acid . It can also be used to prepare 4-(4’-methylphenyl)benzaldehyde by selective photoxygenation reaction .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3 .Chemical Reactions Analysis

The presence of key functional groups such as aromatic and aliphatic chains, and a chloro-substituted aromatic ring, were confirmed . As a larger halogen atom will be a better leaving group due to having a lower bond dissociation, thus increasing the reactivity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.2610 . It is a solid with a boiling point of 295 °C (lit.) and a melting point of 118-120 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Linear Long Chain Polymer

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used as a monomer in the synthesis of linear long chain polymers through a polycondensation reaction .

Application 2: Preparation of 4-(4’-Methylphenyl)benzaldehyde

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used to prepare 4-(4’-methylphenyl)benzaldehyde through a selective photooxygenation reaction .

- Methods of Application: The reaction uses 9-phenyl-10-methylacridinium perchlorate as a catalyst under visible light irradiation . The specific experimental procedures and technical details were not provided in the source.

Application 3: Synthesis of Organic Light-Emitting Diodes (OLEDs)

- Summary of the Application: Biphenyl derivatives, including 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid, are used in the production of organic light-emitting diodes (OLEDs) .

Application 4: Synthesis of Medicinal Compounds

- Summary of the Application: Biphenyl derivatives, including 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid, are used in the synthesis of various medicinal compounds . These compounds have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Methods of Application: The specific experimental procedures and technical details were not provided in the source. However, in general, the synthesis of medicinal compounds involves various chemical reactions, including electrophilic substitution reactions .

Application 5: Synthesis of High Performance Polyimides

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the preparation of high performance polyimides . These polyimides have been widely employed in many fields such as aerospace, spaceflight, mechanical engineering, chemical engineering, microelectronics due to their excellent thermal, oxidative stability and excellent mechanical properties .

Application 6: Synthesis of 4-(4’-Methylphenyl)benzaldehyde

- Summary of the Application: 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used to prepare 4-(4’-methylphenyl)benzaldehyde by selective photooxygenation reaction .

- Methods of Application: The reaction uses 9-phenyl-10-methylacridinium perchlorate as a catalyst under visible light irradiation . The specific experimental procedures and technical details were not provided in the source.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAOGMOBVQPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289279 | |

| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

CAS RN |

2941-79-9 | |

| Record name | 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

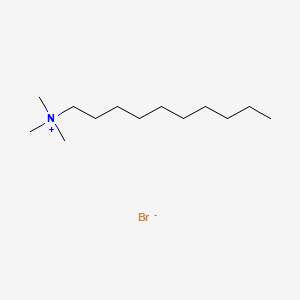

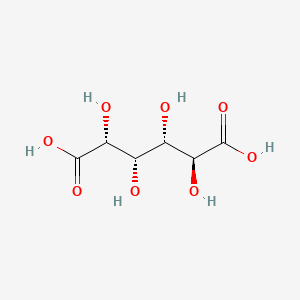

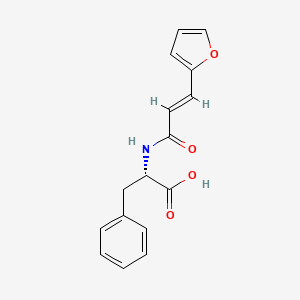

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)

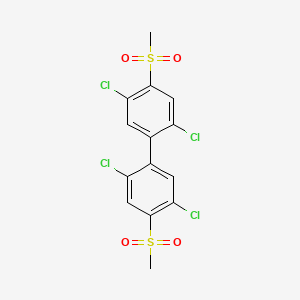

![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)